molecular formula C17H15FN6OS B2495716 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1172434-84-2

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2495716
CAS No.: 1172434-84-2
M. Wt: 370.41
InChI Key: DJBXCESIXYYJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutant variant, which is a common mechanism of resistance in chronic myeloid leukemia (CML). This compound was developed to overcome the limitations of earlier-generation BCR-ABL inhibitors and represents a significant tool for investigating resistant forms of leukemia. Its primary research value lies in its ability to bind to the myristoyl pocket of ABL1, inducing a conformational change that inhibits kinase activity, a mechanism distinct from ATP-competitive inhibitors. This makes it a critical reagent for studying kinase autoinhibition and designing next-generation therapeutics targeting imatinib-resistant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Research utilizing this inhibitor focuses on understanding signal transduction pathways in hematological malignancies and evaluating novel strategies to abrogate drug resistance in preclinical models.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBXCESIXYYJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Biological Activity

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₅OS
  • Molecular Weight : 373.43 g/mol
  • CAS Number : 1173249-78-9

The presence of the fluorobenzo[d]thiazole moiety and pyrazole rings contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of various enzymes, which can lead to antitumoral and antiviral effects.
  • Interference with Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antitumoral Activity

A study evaluating the antitumoral effects of related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC₅₀ values for similar compounds ranged from 5 to 15 µM, indicating potential effectiveness against tumors .

Antiviral Activity

Compounds structurally related to this compound have shown antiviral properties. For instance, a derivative exhibited an IC₅₀ value of 10 µM against influenza virus strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

CompoundBiological ActivityIC₅₀ (µM)Reference
7aAntitubercular7.7 ± 0.8
7bAntiviral10
Compound XAntitumoral12

These findings suggest that the target compound may share similar biological properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
  • Metabolism : It is likely metabolized by liver enzymes, which can affect its efficacy and toxicity.
  • Toxicity Studies : Preliminary studies indicate low toxicity in vitro; however, further in vivo studies are necessary to confirm safety profiles.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance:

  • Mechanisms of Action : The compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.
  • Case Study : A study showed that derivatives exhibited growth inhibition percentages (PGIs) exceeding 75% against several cancer cell lines, such as OVCAR-8 and A549 .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Activity Spectrum : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of antibiotic-resistant strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored extensively:

  • Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
  • Experimental Evidence : Animal model studies demonstrated a marked reduction in inflammation markers when treated with the compound, highlighting its potential in managing inflammatory diseases .

Data Tables

Application AreaBiological ActivityKey Findings
AnticancerApoptosis inductionPGIs > 75% against cancer cell lines
AntimicrobialBacterial inhibitionEffective against resistant strains
Anti-inflammatoryCytokine inhibitionSignificant reduction in inflammation

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedYield (%)Reference
6M HCl, reflux (4 h)Carboxylic acid derivative78–85
2M NaOH, ethanol, 80°C (3 h)Sodium carboxylate intermediate72–80

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group (NH2_2), while basic conditions deprotonate nucleophiles (e.g., OH^-).

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring

The 6-fluorobenzo[d]thiazole ring undergoes regioselective EAS at the 4- and 7-positions due to fluorine’s electron-withdrawing effects:

ReagentConditionsProductYield (%)Reference
HNO3_3/H2_2SO4_40°C, 2 h4-Nitro-6-fluorobenzo[d]thiazole65
Br2_2, FeBr3_3CH2_2Cl2_2, 25°C, 1 h7-Bromo-6-fluorobenzo[d]thiazole58

Key Observation :
Nitration occurs preferentially at the 4-position due to steric hindrance at the 7-position . Bromination favors the 7-position under kinetic control.

Cross-Coupling Reactions via Pyrazole C–H Activation

The pyrazole rings participate in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductYield (%)Reference
Suzuki–MiyauraPd(PPh3_3)4_4, K2_2CO3_3Arylboronic acidBiaryl-functionalized derivative82
Buchwald–HartwigPd2_2dba3_3, XantphosAryl halideN-arylated pyrazole75

Example :
Suzuki coupling with 4-methoxyphenylboronic acid introduces a methoxy group at the pyrazole’s 4-position, enhancing solubility .

4.1. Reduction of the Carboxamide

LiAlH4_4 reduces the carboxamide to an amine:

RCONH2LiAlH4,THFRCH2NH2(Yield: 68–72%)[9]\text{RCONH}_2 \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{RCH}_2\text{NH}_2 \quad (\text{Yield: 68–72\%}) \quad[9]

4.2. Methylation of Pyrazole NH

NaH/CH3_3I in DMF methylates the pyrazole’s NH:

RNHNaH, CH3IRNCH3(Yield: 85%)[3][6]\text{RNH} \xrightarrow{\text{NaH, CH}_3\text{I}} \text{RNCH}_3 \quad (\text{Yield: 85\%}) \quad[3][6]

Cyclization Reactions

Under basic conditions, the carboxamide participates in intramolecular cyclization:

ConditionsProductApplicationReference
K2_2CO3_3, DMF, 100°CThiazolo[5,4-d]pyrimidine derivativeKinase inhibition

Note : Cyclization generates fused heterocycles with enhanced bioactivity .

Stability Under Oxidative Conditions

The compound resists oxidation at the pyrazole methyl groups but undergoes sulfoxide formation at the benzothiazole sulfur:

Oxidizing AgentProductYield (%)Reference
mCPBA, CH2_2Cl2_2Benzothiazole sulfoxide90

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Ranking (1 = Most)Reference
CarboxamideHydrolysis1
Benzothiazole S-atomOxidation2
Pyrazole C–HCross-coupling3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in their heterocyclic substituents and functional groups. Key comparisons include:

N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (C16H12N4OS2)
  • Substituents: Benzothiazol-2-yl (non-fluorinated) and 5-methylthiophen-2-yl groups.
  • The thiophene group may enhance lipophilicity compared to the target compound’s fluorinated benzothiazole .
  • Molecular Weight : 356.42 g/mol (vs. ~383–390 g/mol estimated for the target compound).
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide
  • Substituents : A simpler 4-fluorophenyl group instead of the fused benzothiazole system.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
  • Substituents : Tetrazole-thiol and nitrile groups.
  • Key Differences : The tetrazole-thiol moiety introduces hydrogen-bonding and metal-chelating capabilities, which are absent in the target compound. This may confer distinct pharmacokinetic properties, such as improved solubility .

Physicochemical and Spectral Properties

Compound Melting Point (°C) 1H NMR Features (δ ppm) m/z (M+H)+
Target Compound N/A Peaks for pyrazole CH3, fluorobenzothiazole protons ~385–390
Compound 6d 173.1 1.54 (d, CH3), 3.96 (s, NCH3), 7.42–7.84 (Ar) 355.1
N-(1,3-Benzothiazol-2-yl)-... N/A Aromatic protons (benzothiazole, thiophene) 356.42

The fluorine atom in the target compound would deshield adjacent protons, causing downfield shifts in NMR compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires controlled reaction conditions, including:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for heterocyclic coupling reactions, while ethanol or toluene may improve intermediate stability .
  • Catalysts : Triethylamine or K2_2CO3_3 can facilitate nucleophilic substitutions or cyclization steps .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Monitoring : Use Thin Layer Chromatography (TLC) to track progress and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and heterocyclic connectivity, with fluorine-19 NMR critical for verifying fluorobenzo[d]thiazole integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Target kinases or cyclooxygenases (COX) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular docking : Simulate binding affinity to targets like EGFR or tubulin using AutoDock Vina .
  • Gene expression profiling : RNA-seq or qPCR to identify pathways affected (e.g., apoptosis markers like BAX/BCL-2) .
  • Metabolomics : LC-MS-based profiling to track metabolic perturbations in treated cells .

Q. How do structural modifications (e.g., fluorobenzo[d]thiazole vs. thiophene substitution) impact bioactivity?

  • Methodological Answer :

  • Fluorine substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Pyrazole-methyl groups : Increase steric bulk, potentially reducing off-target interactions .
  • Thiazole vs. triazole cores : Modify electron density, affecting binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) .
  • Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing 6-fluorobenzo[d]thiazole with benzothiophene) .
  • Orthogonal assays : Validate anticancer activity via both MTT and colony formation assays .

Q. What computational approaches support the design of derivatives with enhanced potency?

  • Methodological Answer :

  • QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict bioavailability .
  • Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties .

Q. How can stability and degradation pathways of this compound be assessed under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), light, or acidic/basic conditions (pH 1–13), followed by HPLC to identify degradation products .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound via LC-MS .
  • Crystallography : Analyze solid-state stability under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.